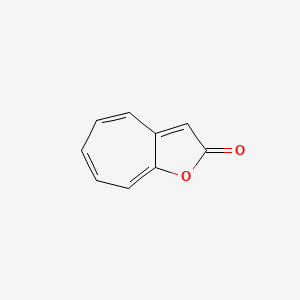

2H-Cyclohepta(b)furan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

4481-35-0 |

|---|---|

Molecular Formula |

C9H6O2 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

cyclohepta[b]furan-2-one |

InChI |

InChI=1S/C9H6O2/c10-9-6-7-4-2-1-3-5-8(7)11-9/h1-6H |

InChI Key |

LBFAKLHYVDQHRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=CC(=O)O2)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2h Cyclohepta B Furan 2 One and Its Derivatives

Foundational Synthetic Routes

The initial syntheses of 2H-cyclohepta(b)furan-2-one were pioneered by Nozoe and Seto, who utilized troponoid precursors. clockss.org These early methods were crucial in establishing the foundation for accessing this heterocyclic system, which serves as a key intermediate in the synthesis of azulenes. clockss.orgnih.gov

Early Syntheses from Troponoid Precursorsclockss.orgnih.gov

The most frequently employed method for synthesizing 2H-cyclohepta(b)furan-2-ones involves the reaction of tropone (B1200060) derivatives that possess a suitable leaving group at the 2-position with active methylene (B1212753) compounds. nih.gov Reactive troponoids such as 2-chlorotropone (B1584700), 2-methoxytropone, and 2-tosyloxytropone are common starting materials. clockss.org

A primary and widely adopted synthetic strategy involves the reaction of 2-halotropones, particularly 2-chlorotropone, with active methylene compounds in the presence of a base. clockss.orgnih.gov For instance, the reaction of 2-chlorotropone with the sodium salt of diethyl malonate or sodium ethyl acetoacetate (B1235776) yields 3-ethoxycarbonyl-2H-cyclohepta(b)furan-2-one and 3-acetyl-2H-cyclohepta(b)furan-2-one, respectively. clockss.org These derivatives can then be converted to the parent this compound through hydrolysis and subsequent decarboxylation or deacetylation using concentrated sulfuric acid. clockss.org

The choice of the active methylene compound can influence the final product. While diethyl malonate and ethyl acetoacetate lead to the formation of the furan-2-one ring, the use of malononitrile (B47326) with 2-chlorotropone initially yields 3-cyano-2H-cyclohepta(b)furan-2-imine, which can be hydrolyzed to the corresponding 2-one. clockss.org The reaction conditions, particularly the base and solvent, can also affect the outcome. For example, the condensation of 5-chloro-2-methoxytropone with dimethyl malonate shows solvent dependency, with normal substitution being favored in benzene (B151609) and ciné-substitution products being exclusively formed in methanol. oup.com

Table 1: Synthesis of this compound Derivatives from 2-Chlorotropone

The mechanism of the reaction between 2-halotropones and active methylene compounds is thought to proceed through a series of steps. clockss.org In the case of 2-chlorotropone reacting with diethyl malonate, the reaction is initiated by the nucleophilic attack of the carbanion of the active methylene compound at the C-7 position of the tropone ring. clockss.org This is followed by a hydrogen shift from C-7 to C-2 in the resulting intermediate. Subsequently, the oxygen atom of the tropone carbonyl group attacks the ester carbonyl carbon, leading to the elimination of ethanol (B145695) and the formation of the this compound ring system. clockss.org

However, the reaction mechanism can vary depending on the specific reactants. clockss.org For instance, when malononitrile is used, a similar pathway leads to the formation of an imine derivative first. clockss.org

Cyclization Reactions in this compound Formationclockss.org

Intramolecular cyclization is a key step in the formation of the furan (B31954) ring in these syntheses. This process is typically facilitated by a base. clockss.org

The role of the base, commonly sodium ethoxide or triethylamine (B128534), is to deprotonate the active methylene compound, generating the nucleophilic carbanion required for the initial attack on the tropone ring. clockss.orgclockss.org The base also facilitates the final cyclization and elimination steps. For example, after the initial nucleophilic addition, the intramolecular attack of the tropone oxygen onto the carbonyl or cyano group of the side chain, followed by elimination of a leaving group (like ethanol or an amine), is a base-mediated process that leads to the fused furanone ring. clockss.org

Contemporary and Advanced Synthetic Strategies

More recent synthetic methods have focused on improving efficiency, yield, and substrate scope. One such approach involves a [2+2] cycloaddition between cycloheptatriene (B165957) and dichloroketene. clockss.org The resulting cycloadduct undergoes Baeyer-Villiger oxidation and subsequent dehydrochlorination to produce this compound in high yield. clockss.orgresearchgate.net

Another advanced strategy is the flash vacuum pyrolysis of propiolic acid phenyl esters, which can rearrange to form 2H-cyclohepta(b)furan-2-ones. nih.govchim.it Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to synthesize diaryl-substituted 2H-cyclohepta[b]furan-2-ones. mdpi.com These modern techniques offer alternative pathways to access this important heterocyclic compound and its derivatives. mdpi.com

Table 2: Compound Names Mentioned in the Article

One-Pot Procedures for Efficient Functionalization

One-pot procedures offer an efficient and streamlined approach to the synthesis of functionalized this compound derivatives, minimizing the need for isolation and purification of intermediates. mdpi.comresearchgate.net

A notable one-pot method involves the sequential iodation and Suzuki–Miyaura cross-coupling reaction to introduce aryl groups at the 3- and 8-positions of the this compound core. mdpi.com This strategy begins with the iodination of the starting this compound derivative. Due to the instability of the resulting iodide intermediate, it is used directly in the subsequent palladium-catalyzed Suzuki–Miyaura coupling without isolation. mdpi.com

This approach has been successfully employed for the synthesis of 3,8-diaryl-2H-cyclohepta(b)furan-2-ones. mdpi.com For instance, the reaction of a this compound derivative with N-iodosuccinimide (NIS) generates a crude iodide, which, upon treatment with an arylboronic acid in the presence of a palladium catalyst like PdCl2(dppf) and a base such as K3PO4, yields the desired diarylated product. mdpi.com This one-pot procedure has been shown to be effective, providing the target compounds in moderate yields. mdpi.comresearchgate.net

Table 1: Synthesis of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones via One-Pot Sequential Iodation and Suzuki–Miyaura Coupling

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Isopropyl-2H-cyclohepta[b]furan-2-one | 1. NIS, CH2Cl2, rt, 1 h; 2. Phenylboronic acid, PdCl2(dppf), K3PO4, 1,4-dioxane/H2O | 5-Isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one | 60 | mdpi.com |

| 5-Isopropyl-3-(4-nitrophenyl)-2H-cyclohepta[b]furan-2-one | 1. NIS, CH2Cl2, rt, 1 h; 2. (4-Methoxyphenyl)boronic acid, PdCl2(dppf), K3PO4, 1,4-dioxane/H2O | 5-Isopropyl-3-(4-nitrophenyl)-8-(4-methoxyphenyl)-2H-cyclohepta[b]furan-2-one | Not specified | mdpi.com |

| 3-Aryl-2H-cyclohepta[b]furan-2-one | 1. NIS; 2. Arylboronic acid, PdCl2(dppf), K3PO4 | 3,8-Diaryl-2H-cyclohepta[b]furan-2-one | 50 | mdpi.com |

Ring Expansion and Rearrangement Approaches

Ring expansion and rearrangement strategies provide alternative pathways to the this compound scaffold, often starting from more readily available precursors.

A key example of this approach is the synthesis of the 2H-cyclohepta[b]furan-2-one ring system found in the natural product lettucenin A. oup.comoup.com This synthesis utilized a reductive ring expansion of a dibromomethylcyclohexadienone derivative as a crucial step. oup.comoup.com This strategy highlights the utility of ring expansion methods in constructing the seven-membered ring of the cyclohepta[b]furanone core from a six-membered ring precursor.

Flash vacuum pyrolysis (FVP) of phenyl propargyl ethers and related compounds offers a direct route to 2H-cyclohepta(b)furan-2-ones. clockss.orgchim.it In this method, propiolic acid phenyl esters are subjected to high temperatures (around 650 °C) under high vacuum, leading to their conversion into the corresponding 2H-cyclohepta(b)furan-2-ones in moderate yields (30-45%). mdpi.comresearchgate.net This gas-phase thermal isomerization provides a valuable tool for transforming phenols into cycloheptane-fused heterocycles. chim.itresearchgate.net The reaction is believed to proceed through a Claisen-type rearrangement. chim.it This method has also been extended to the preparation of polyalkylated cyclohepta[b]furan-2-ones. mdpi.comresearchgate.net

Targeted Synthesis of Functionalized this compound Analogues

Specific functional groups can be introduced onto the this compound framework through targeted synthetic transformations.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govacs.org In the context of this compound chemistry, Vilsmeier formylation has been employed to introduce formyl groups onto azulene (B44059) derivatives, which are often synthesized from this compound precursors. mdpi.comnih.gov For instance, the Vilsmeier formylation of certain azulene derivatives can lead to the formation of formyl derivatives. mdpi.com In the synthesis of lettucenin A, a formyl derivative was obtained through a multi-step sequence that involved a Vilsmeier-Haack-like transformation using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). oup.com

Wittig and Knoevenagel Condensations

The introduction of vinyl groups bearing electron-withdrawing cyano moieties onto the this compound framework is effectively achieved through classical olefination reactions such as the Wittig reaction and Knoevenagel condensation. researchgate.netresearchgate.net These methodologies are foundational for synthesizing a range of cyanovinyl-substituted derivatives, which are of interest for their electronic and optical properties.

The Wittig reaction provides a reliable route for the conversion of a carbonyl group, such as a formyl group attached to the this compound core, into a cyanovinyl group. This reaction typically involves the treatment of the aldehyde with a cyanomethylene-triphenylphosphorane (a Wittig reagent). This approach has been successfully utilized in the preparation of various cyanovinyl derivatives. researchgate.net

The Knoevenagel condensation is another powerful tool for this transformation, particularly for derivatives of this compound that are substituted with a formyl group. mdpi.com The reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or dimethyl malonate, in the presence of a base. mdpi.comnih.gov For instance, when the substituent at the 3-position of the furanone ring is a formyl group, the reaction with an active methylene compound can proceed with high efficiency. mdpi.com A modified, milder procedure for the reaction between 3-substituted 2H-cyclohepta[b]furan-2-ones and malononitrile using triethylamine as a base has been developed, offering excellent yields (85-93%) and a simplified workup process compared to methods using stronger bases like sodium alkoxides. clockss.org This method avoids the harsh conditions that could degrade sensitive substrates. clockss.org

These condensation reactions are pivotal in creating derivatives with extended π-conjugation, linking the electron-donating furanone ring system to an electron-accepting cyanovinyl group. researchgate.net The resulting intramolecular charge-transfer (ICT) characteristics of these molecules are a subject of significant research. researchgate.netclockss.org

Table 1: Examples of Knoevenagel Condensation for Synthesis of this compound Derivatives

| Starting Material | Reagent | Base | Product | Yield | Reference |

| 3-Formyl-2H-cyclohepta[b]furan-2-one | Dimethyl malonate | --- | Benz[a]azulene (B15497227) derivative precursor | --- | nih.gov |

| 3-Formyl-2H-cyclohepta[b]furan-2-one | Malononitrile | Triethylamine | 3-(2,2-Dicyanovinyl)-2H-cyclohepta[b]furan-2-one | High | mdpi.comclockss.org |

| 2H-Cyclohepta[b]furan-2-ones | Malononitrile | Triethylamine | 2-Amino-1-cyanoazulene derivatives | 85-93% | clockss.org |

Electrophilic Substitution Reactions for Cyanovinyl Derivatives

The synthesis of cyanovinyl-substituted 2H-cyclohepta(b)furan-2-ones can also be approached through electrophilic substitution reactions. researchgate.netresearchgate.net While direct electrophilic cyanovinylation is not common, these reactions are crucial for installing precursor functional groups, typically a formyl group, onto the this compound nucleus. This formyl group then serves as the electrophilic partner in subsequent Knoevenagel or Wittig condensations to build the final cyanovinyl moiety.

The 2H-cyclohepta[b]furan-2-one system can undergo electrophilic substitution, although the reactivity is influenced by the substituents present on the rings. clockss.org The amino group at the 2-position of an azulene, for example, which can be formed from the furanone, promotes electrophilic bromination at the normally inactive 6-position. clockss.org

For the furanone core itself, functionalization of the seven-membered ring has been a subject of study. mdpi.com For example, 8-aryl-2H-cyclohepta[b]furan-2-ones have been synthesized via Suzuki-Miyaura coupling from an 8-triflate derivative. mdpi.com This precursor, 8-trifluoromethanesulfonyl-2H-cyclohepta[b]furan-2-one, is prepared by reacting 8-hydroxy-2H-cyclohepta[b]furan-2-one with trifluoromethanesulfonic anhydride (B1165640), demonstrating a pathway that begins with nucleophilic substitution on the anhydride but results in a highly versatile substrate for further functionalization. mdpi.com While not a direct electrophilic substitution on the parent furanone, it highlights a strategy for functionalizing the seven-membered ring, which could be adapted to introduce groups amenable to conversion into a cyanovinyl substituent. The synthesis of the necessary formyl-substituted precursors for the aforementioned condensation reactions often relies on electrophilic formylation methods (e.g., the Vilsmeier-Haack reaction) applied to activated aromatic systems, a strategy applicable to the heteroazulene core of 2H-cyclohepta[b]furan-2-one.

Reactivity and Mechanistic Investigations of 2h Cyclohepta B Furan 2 One

Pericyclic Reactions and Cycloadditions of 2H-Cyclohepta(b)furan-2-one

This compound derivatives can undergo [4+2] cycloaddition reactions with arylacetylenes, leading to the formation of homobarrelene derivatives. These homobarrelenes can then undergo a di-π-methane rearrangement to yield complex carbocyclic structures. rsc.org

For instance, the reaction of 2-oxo-2H-cyclohepta[b]furan derivatives with aryl acetylenes initially produces homobarrelene derivatives. Subsequent photochemical or thermal conditions can induce a di-π-methane rearrangement. rsc.org

The reaction of 3-ethoxycarbonyl-2H-cyclohepta(b)furan-2-one with various aralkenes, such as acenaphthylene (B141429), styrenes, and indene, has been shown to proceed via a periselective [4π+2π] cycloaddition. oup.comoup.com This selectivity leads to the exclusive formation of [4π+2π] adducts. The periselectivity of these reactions has been rationalized using MNDO and AM1 calculations. oup.comoup.com

When 3-ethoxycarbonyl-2H-cyclohepta(b)furan-2-one is heated with acenaphthylene in a sealed tube, it affords two isomeric [4+2] cycloadducts. oup.com Similar reactivity is observed with styrenes and indene, highlighting the general nature of this cycloaddition mode for aralkenes. oup.com

Table 1: [4π+2π] Cycloaddition of 3-Ethoxycarbonyl-2H-cyclohepta(b)furan-2-one with Aralkenes oup.com

| Aralkene | Reaction Conditions | Product(s) | Yield (%) |

| Acenaphthylene | Neat, 150 °C, sealed tube, 12 h | Isomeric adducts (1.2:1) | 57.3 |

| Styrene | Toluene, 140 °C, sealed tube, 24 h | Single adduct | 60 |

| Indene | Toluene, 140 °C, sealed tube, 24 h | Single adduct | 55 |

This compound and its derivatives readily react with electron-deficient dienophiles. These reactions typically favor a [4+2] cycloaddition pathway where the cyclohepta[b]furan-2-one acts as the 4π component. mdpi.com For example, the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields a [4+2] adduct as the major product, alongside a minor amount of an azulene (B44059) derivative formed via an [8+2] pathway. mdpi.comclockss.org

The reaction between ethynylated 2H-cyclohepta(b)furan-2-ones and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) proceeds through a formal [2+2] cycloaddition, rather than the expected [4+2] cycloaddition. clockss.orgnii.ac.jp This reaction yields stable DDQ adducts with a cyclobutene (B1205218) substructure. clockss.orgclockss.org The formation of these adducts is influenced by the electronic nature of the substituents on the acetylene (B1199291) moiety; highly electron-donating aryl groups can prevent the cycloaddition from occurring. clockss.orgnii.ac.jp The electronic properties of these novel DDQ-adducts have been investigated using UV/Vis spectroscopy, and their redox behaviors have been examined by cyclic and differential pulse voltammetry. nii.ac.jpresearchgate.net

Table 2: [2+2] Cycloaddition of Ethynylated 2H-Cyclohepta(b)furan-2-ones with DDQ clockss.org

| Acetylene Substituent (Ar) | Product | Yield (%) |

| Phenyl | DDQ-adduct | 83 |

| 4-Methylphenyl | DDQ-adduct | 85 |

| 4-Chlorophenyl | DDQ-adduct | 81 |

| 4-Nitrophenyl | DDQ-adduct | 78 |

| 4-Methoxyphenyl | No reaction | 0 |

| 2-Thienyl | DDQ-adduct | 76 |

One of the most significant applications of this compound in organic synthesis is its use as a precursor for azulene derivatives through [8+2] cycloaddition reactions. mdpi.comdntb.gov.ua In these reactions, the this compound acts as the 8π component, reacting with a 2π component (dienophile) to form a bridged intermediate. This intermediate then undergoes decarboxylation to yield the azulene skeleton. researchgate.net

A widely used method for azulene synthesis involves the reaction of 2H-cyclohepta(b)furan-2-ones with enamines. mdpi.comresearchgate.net This reaction, often referred to as the Yasunami-Takase method, is highly versatile and allows for the synthesis of a wide range of azulene derivatives. mdpi.com The reactivity and yield of this cycloaddition are dependent on the substituents on both the this compound and the enamine. mdpi.com For example, the reaction of this compound with the enamine derived from acetaldehyde (B116499) and diethylamine (B46881) affords the parent azulene. mdpi.comoup.com Similarly, silyl (B83357) enol ethers can also be employed as the 2π component to directly synthesize 2-arylazulenes. rsc.org Electron-rich olefins and their analogs, such as enol ethers and acetals, also react with 2H-cyclohepta(b)furan-2-ones at high temperatures to produce variously functionalized azulenes. mdpi.com

Table 3: Synthesis of Azulene Derivatives via [8+2] Cycloaddition of this compound

| 2π Component | Reaction Conditions | Azulene Product | Yield (%) | Reference(s) |

| Enamine from acetaldehyde and diethylamine | Heat | Parent azulene | 60 | mdpi.com |

| Enamine from 4-tert-butylcyclohexanone (B146137) and pyrrolidine (B122466) | Heat | Tetrahydrobenz[a]azulene derivative | 87 | acs.org |

| Aryl-substituted silyl enol ethers | Heat | 2-Arylazulenes | Moderate to excellent | rsc.org |

| Vinyl ethyl ether | 160-190 °C, aprotic solvent | Functionalized azulene | Good | researchgate.net |

Reactions with Electron-Deficient Dienophiles[14],[15],

[2+2] Cycloaddition Reactions for Functionalized Chromophores

Beyond azulene synthesis, this compound derivatives, particularly those bearing ethynyl (B1212043) groups, participate in [2+2] cycloaddition reactions. These reactions are instrumental in creating novel donor-acceptor chromophores with interesting intramolecular charge-transfer (ICT) properties. researchgate.netrsc.orgrsc.org

Ethynylated 2H-cyclohepta(b)furan-2-ones react with tetracyanoethylene (B109619) (TCNE) in a formal [2+2] cycloaddition. researchgate.netresearchgate.net This reaction proceeds to form an initial cyclobutene intermediate, which is not isolated. researchgate.netresearchgate.net The subsequent ring-opening of this intermediate leads to the formation of 1,1,4,4-tetracyanobutadienyl (TCBD) substituted chromophores in excellent yields. researchgate.netresearchgate.net These TCBD derivatives exhibit strong ICT characteristics, which have been studied using UV/Vis spectroscopy and theoretical calculations. researchgate.netrsc.org

Similarly, arylethynyl-2H-cyclohepta(b)furan-2-ones undergo a formal [2+2] cycloaddition with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). rsc.orgrsc.org This reaction also proceeds through a cyclobutene intermediate that undergoes ring opening to afford dicyanoquinodimethane (DCNQ) functionalized chromophores. rsc.orgrsc.org The resulting donor-acceptor systems display significant ICT interactions between the electron-donating this compound moiety and the electron-accepting DCNQ group. rsc.org The reaction is generally high-yielding. rsc.orgrsc.org

Table 3: Synthesis of Chromophores via [2+2] Cycloaddition of Ethynylated 2H-Cyclohepta(b)furan-2-ones

| Alkyne Reactant | Cycloaddition Partner | Intermediate | Final Product Type | Yield |

|---|---|---|---|---|

| Arylethynyl-2H-cyclohepta(b)furan-2-one | TCNE | Cyclobutene | TCBD Chromophore | Excellent researchgate.netresearchgate.net |

| Arylethynyl-2H-cyclohepta(b)furan-2-one | TCNQ | Cyclobutene | DCNQ Chromophore | Excellent rsc.orgrsc.org |

A key step in the formation of both TCBD and DCNQ chromophores is the ring opening of the initially formed cyclobutene adduct. researchgate.netrsc.orgrsc.org This process, often referred to as a retro-electrocyclization, occurs after the initial [2+2] cycloaddition between the alkyne moiety of the this compound derivative and the electron-deficient alkene (TCNE or TCNQ). researchgate.netrsc.org The ring-opening relieves the strain of the four-membered ring and results in the formation of the thermodynamically more stable, conjugated butadiene system. clockss.orgnii.ac.jp This sequence provides a powerful method for constructing complex chromophores with extended π-systems and tunable electronic properties. researchgate.netrsc.orgrsc.org

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The unique electronic structure of this compound, a heteroazulene, makes it susceptible to both nucleophilic attack and, under certain conditions, electrophilic functionalization. clockss.orgmdpi.com These reactivity patterns are fundamental to its utility as a synthetic intermediate.

Reactions with Activated Methylene (B1212753) Compounds (e.g., Malononitrile (B47326), Ethyl Cyanoacetate)

The reaction of 2H-cyclohepta[b]furan-2-one and its derivatives with activated methylene compounds is a cornerstone for the synthesis of azulenes. clockss.orgnih.gov These reactions typically proceed in the presence of a base, such as sodium ethoxide or triethylamine (B128534), to generate a carbanion from the active methylene reagent. nih.govresearchgate.net This carbanion then acts as a nucleophile, attacking the 2H-cyclohepta[b]furan-2-one system and initiating a sequence that leads to the formation of 1,2,3-trisubstituted azulene derivatives. nih.govmdpi.com

Key examples of activated methylene compounds used in these transformations include malononitrile, ethyl cyanoacetate, cyanoacetamide, and diethyl malonate. nih.govmdpi.com The reaction with malononitrile, in particular, has been extensively studied for the preparation of 2-amino-1-cyanoazulene derivatives. clockss.orgresearchgate.net Researchers have developed milder reaction conditions using triethylamine as a base, which allows for the synthesis of these azulene derivatives in excellent yields (85–93%). clockss.orgresearchgate.net A significant advantage of this improved method is the precipitation of the product from the reaction mixture, allowing for easy isolation by simple filtration. clockss.orgresearchgate.net The substituent at the 3-position of the 2H-cyclohepta[b]furan-2-one ring can influence the reactivity and the outcome of the reaction. clockss.org

Table 1: Synthesis of 3-Substituted 2-Amino-1-cyanoazulenes from 2H-Cyclohepta[b]furan-2-ones and Malononitrile

| 3-Substituent on Furanone Ring | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| -COOEt | Malononitrile, Et3N | 2-Amino-1-cyano-3-ethoxycarbonylazulene | 93 | researchgate.net |

| -CN | Malononitrile, Et3N | 2-Amino-1,3-dicyanoazulene | 91 | researchgate.net |

| -CONH2 | Malononitrile, Et3N | 2-Amino-3-carbamoyl-1-cyanoazulene | 85 | researchgate.net |

| -CHO | Malononitrile, Et3N | 2-Amino-1-cyano-3-formylazulene | 89 | researchgate.net |

| -Ph | Malononitrile, Et3N | 2-Amino-1-cyano-3-phenylazulene | 90 | researchgate.net |

Nucleophilic Attack and Subsequent Cyclization Pathways

The fundamental reactivity of 2H-cyclohepta[b]furan-2-one is often initiated by a nucleophilic attack on its seven-membered ring. clockss.org This behavior is also central to its own synthesis from tropone (B1200060) precursors. nih.gov The most common method for preparing 2H-cyclohepta[b]furan-2-ones involves the reaction of a tropone derivative with a leaving group at the 2-position (e.g., 2-chlorotropone) with an active methylene compound. nih.gov The mechanism involves the nucleophilic attack of the active methylene's carbanion on the tropone ring, followed by an intramolecular cyclization where the tropone oxygen attacks a carbonyl group of the side chain, leading to the elimination of a small molecule (like ethanol) to form the furanone ring. nih.govclockss.org

Once formed, the 2H-cyclohepta[b]furan-2-one itself serves as an electrophilic partner in reactions with various nucleophiles. A prominent example is the reaction with enamines, which proceeds via an [8+2] cycloaddition pathway to form azulenes. nih.govmdpi.com This reaction is initiated by the nucleophilic attack of the enamine on the electrophilic 2H-cyclohepta[b]furan-2-one. nih.gov This leads to a strained bicyclic intermediate which is not isolated. nih.govmdpi.com This intermediate readily undergoes decarboxylation to relieve strain, followed by the elimination of the amine moiety to yield the aromatic azulene ring system. nih.govmdpi.com The reactivity in these reactions is dependent on the amine used to prepare the enamine, with those derived from pyrrolidine being more reactive than those from morpholine. nih.gov

Electrophilic Functionalization of the this compound Nucleus

While much of the chemistry of 2H-cyclohepta[b]furan-2-one involves its reactions as an electrophile, the nucleus can also undergo electrophilic substitution, behaving as the nucleophilic partner. mdpi.comresearchgate.net The functionalization of the core structure itself has been an area of exploration to modify its electronic properties. mdpi.com

Methods have been developed for the targeted functionalization of the 2H-cyclohepta[b]furan-2-one framework. For instance, cyanovinyl groups can be introduced onto the ring system via electrophilic substitution reactions. researchgate.net A powerful, modern approach for introducing aryl groups involves a one-pot, sequential iodination and Suzuki–Miyaura coupling reaction. mdpi.com This procedure allows for the synthesis of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, demonstrating that both the furan (B31954) and the seven-membered ring can be functionalized. mdpi.com Such modifications significantly influence the electronic and optical properties of the molecule. mdpi.com The azulene scaffold, a product of furanone transformations, is well-known to undergo electrophilic aromatic substitution at its 1- and 3-positions. nih.govchalmers.se

Molecular Rearrangements and Transformations of the this compound Framework

The rigid, fused-ring structure of 2H-cyclohepta[b]furan-2-one and its adducts makes it a candidate for various molecular rearrangements and transformations, leading to diverse and complex molecular architectures.

Di-π-methane Rearrangements of Homobarrelene Adducts

A notable transformation involving derivatives of 2H-cyclohepta[b]furan-2-one is the di-π-methane rearrangement of its adducts. researchgate.net This photochemical reaction occurs in molecules containing two π-systems separated by a saturated sp³-hybridized carbon atom. wikipedia.org The process is initiated by forming a suitable precursor, a homobarrelene derivative. This is achieved through a [4+2] cycloaddition reaction between a 2-oxo-2H-cyclohepta[b]furan-2-one derivative and an arylacetylene. researchgate.net

The resulting homobarrelene adduct possesses the required 1,4-diene-like structure. Upon photochemical excitation, typically using a triplet sensitizer, this adduct undergoes the di-π-methane rearrangement. researchgate.netwikipedia.org This rearrangement proceeds through a diradical intermediate, ultimately forming a complex polycyclic carbocyclic product, often an ene- or aryl-substituted cyclopropane. researchgate.netwikipedia.org This two-step sequence of cycloaddition followed by photochemical rearrangement provides a pathway to intricate molecular skeletons from relatively simple starting materials. researchgate.net

Ring Transformations Leading to Azulene Derivatives

The most significant transformation of the 2H-cyclohepta[b]furan-2-one framework is its conversion into azulene derivatives. dntb.gov.ua This conversion is a powerful tool in synthetic organic chemistry and can be accomplished through several pathways, most of which can be classified as formal [8+2] cycloaddition reactions where the furanone acts as the 8π component. nih.govmdpi.com

As discussed previously (3.2.1), the reaction with activated methylene compounds is a classic method. nih.govresearchgate.netclockss.org The mechanism involves nucleophilic attack by the carbanion, ring-opening of the furanone, and subsequent recyclization and elimination to form the five-membered ring of the azulene system. nih.gov

A more direct and widely applicable method is the reaction with electron-rich olefins like enamines and enol ethers. nih.govmdpi.com These reactions are considered pericyclic [8+2] cycloadditions. mdpi.com The reaction with an enamine, for example, forms a strained cycloadduct that spontaneously loses carbon dioxide and the amine to generate the azulene core. nih.govresearchgate.net This methodology is highly versatile and has been used to prepare a wide variety of substituted azulenes, π-expanded systems like indenoazulenes, and even the parent azulene itself. nih.govmdpi.com Similarly, reactions with enol ethers and acetals, though often requiring high temperatures (160–190 °C), also proceed via an [8+2] cycloaddition mechanism to afford functionalized azulenes in moderate to excellent yields. mdpi.comthieme-connect.de

Table 2: Summary of Ring Transformation Pathways to Azulene Derivatives

| Reactant Type | General Mechanism | Key Intermediates | Typical Products | Reference |

|---|---|---|---|---|

| Activated Methylene Compounds | Nucleophilic attack, ring-opening, recyclization | Carbanion adduct | 1,2,3-Trisubstituted azulenes (e.g., 2-aminoazulenes) | nih.govmdpi.com |

| Enamines | [8+2] Cycloaddition | Strained bridged cycloadduct | Multiply functionalized azulenes, parent azulene, benz[a]azulenes | nih.govmdpi.comacs.org |

| Enol Ethers / Acetals | [8+2] Cycloaddition | Strained bridged cycloadduct | Azulenes with functional groups on the five-membered ring | nih.govmdpi.comthieme-connect.de |

Interconversion of this compound Derivatives

The this compound framework is not only a significant synthetic target but also a versatile precursor for a variety of other molecular structures through various interconversion reactions. These transformations allow for the modification of substituents on the core structure or the complete rearrangement of the heterocyclic system into other important classes of compounds, most notably azulenes.

One of the fundamental interconversions involves the transformation of functionalized this compound derivatives into the parent, unsubstituted compound. For instance, derivatives such as 3-ethoxycarbonyl-2H-cyclohepta(b)furan-2-one and 3-acetyl-2H-cyclohepta(b)furan-2-one, which are often the direct products of initial synthesis from troponoids and active methylene reagents, can be converted to the unsubstituted this compound. clockss.org This is typically achieved through hydrolysis followed by a decarboxylation or deacetylation step, often facilitated by treatment with concentrated sulfuric acid. clockss.org

More complex interconversions involve the modification of the core structure itself, for example, through cross-coupling reactions. The synthesis of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones has been accomplished from a 5-isopropyl-3-phenyl-2H-cyclohepta[b]furan-2-one precursor. mdpi.com This process involves a sequential, one-pot procedure of iodination followed by a Suzuki-Miyaura coupling reaction, which introduces an aryl group at the 8-position. mdpi.com This method demonstrates the ability to build molecular complexity directly on the 2H-cyclohepta[b]furan-2-one skeleton. mdpi.com The introduction of different aryl groups can significantly influence the electronic and optical properties of the molecule. mdpi.com

Table 1: Synthesis of 3,8-Diaryl-2H-cyclohepta[b]furan-2-one Derivatives via Suzuki-Miyaura Coupling mdpi.com

| Starting Material (Precursor to Iodide) | Arylboronic Acid | Product | Yield |

|---|

Perhaps the most extensively studied interconversion of this compound derivatives is their transformation into azulene derivatives. nih.gov These reactions are of great importance due to the wide range of applications for azulenic compounds. nih.gov This transformation is typically achieved through a formal [8+2] cycloaddition reaction between the 8π-electron system of the this compound and a 2π-electron component, such as an enamine, enol ether, or active methylene compound. nih.govmdpi.com

The reaction with enamines, often referred to as the Yasunami-Takase method, is a highly efficient route to azulenes. nih.gov The reaction proceeds via an initial [8+2] cycloaddition to form a strained bridged intermediate, which then undergoes decarboxylation and elimination of the amine to afford the azulene derivative. mdpi.com The yields are often excellent and depend on the substituents on both the this compound and the enamine. nih.govresearchgate.net

Table 2: Representative Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones and Enamines acs.org

| 2H-Cyclohepta[b]furan-2-one Derivative | Enamine Source | Product | Yield |

|---|

Similarly, reactions with active methylene compounds like malononitrile in the presence of a base can convert 2H-cyclohepta[b]furan-2-one derivatives into 2-aminoazulenes in high yields. mdpi.comresearchgate.net This method provides a direct route to azulenes with an amino group on the five-membered ring. researchgate.net The reaction of 3-substituted 2H-cyclohepta[b]furan-2-ones with malononitrile using triethylamine as a mild base has been shown to produce 2-aminoazulene derivatives with various substituents at the 3-position in excellent yields. researchgate.net

Table 3: Synthesis of 2-Aminoazulene Derivatives using Malononitrile researchgate.net

| 2H-Cyclohepta[b]furan-2-one Substituent (at C3) | Base | Product | Yield Range |

|---|

Electron-rich olefins, such as enol ethers, also participate in [8+2] cycloadditions with 2H-cyclohepta[b]furan-2-ones to yield various azulene derivatives. nih.govmdpi.com The mechanism is analogous to the enamine reaction, involving a cycloaddition followed by decarboxylation and the elimination of an alcohol to generate the aromatic azulene ring system. mdpi.com These reactions underscore the utility of 2H-cyclohepta[b]furan-2-ones as pivotal intermediates for the construction of complex, non-benzenoid aromatic compounds. nih.gov

Derivatization Strategies and Analogues of 2h Cyclohepta B Furan 2 One

Synthesis of Aryl-Substituted 2H-Cyclohepta(b)furan-2-ones

The introduction of aryl groups onto the 2H-cyclohepta(b)furan-2-one skeleton significantly influences its electronic properties. bohrium.com A highly effective one-pot procedure has been developed for the synthesis of 3,8-diaryl-2H-cyclohepta(b)furan-2-ones, which involves sequential iodination followed by Suzuki-Miyaura coupling reactions. bohrium.comresearchgate.net This method allows for the strategic placement of different aryl groups at both the 3- and 8-positions of the molecule. bohrium.com

The electronic nature of the substituted aryl groups dictates the resulting optical and electrochemical characteristics of the final compounds. researchgate.net Research has demonstrated that these modifications lead to distinct properties compared to conventional CHF derivatives. researchgate.net The structural and optical properties of these diaryl derivatives have been investigated using UV/Vis spectroscopy, single-crystal X-ray crystallography, and theoretical calculations, while their redox behaviors were evaluated through cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.netbohrium.comresearchgate.net

Table 1: Synthesis of 3,8-Diaryl-2H-cyclohepta(b)furan-2-ones via Suzuki-Miyaura Coupling

| Entry | Aryl Group | Yield | Reference |

| 1 | p-methoxyphenyl | 77% | researchgate.net |

| 2 | p-nitrophenyl | 40% | researchgate.net |

Preparation of Cyano- and Carbonyl-Functionalized Derivatives

Functionalization of the this compound core with cyano and carbonyl groups is a common strategy to create versatile chemical intermediates. clockss.org The most frequently used method for introducing these functionalities involves the reaction of a tropone (B1200060) derivative, such as 2-chlorotropone (B1584700), with active methylene (B1212753) compounds. nih.gov

For instance, the reaction of 2-chlorotropone with sodium salts of diethyl malonate or ethyl acetoacetate (B1235776) yields 3-ethoxycarbonyl-2H-cyclohepta(b)furan-2-one and 3-acetyl-2H-cyclohepta(b)furan-2-one, respectively. clockss.orgnih.gov These derivatives can then be converted to the unsubstituted parent compound through hydrolysis and subsequent decarboxylation or deacetylation. clockss.org Similarly, 3-cyano derivatives can be prepared from the reaction of tropone with the anion of malononitrile (B47326). clockss.org These carbonyl and cyano-functionalized derivatives are important precursors for the synthesis of azulene (B44059) derivatives. mdpi.comresearchgate.net

Table 2: Synthesis of Carbonyl and Cyano Derivatives

| Starting Material | Reagent | Product | Reference |

| 2-Chlorotropone | Diethyl malonate sodium salt | 3-Ethoxycarbonyl-2H-cyclohepta(b)furan-2-one | clockss.orgnih.gov |

| 2-Chlorotropone | Ethyl acetoacetate sodium salt | 3-Acetyl-2H-cyclohepta(b)furan-2-one | clockss.orgnih.gov |

| Tropone | Malononitrile anion | 3-Cyano-2H-cyclohepta(b)furan-2-imine | clockss.org |

Design and Synthesis of Ethynylated this compound Analogues

The introduction of ethynyl (B1212043) groups onto the this compound framework creates highly reactive and electronically interesting analogues. These ethynylated derivatives are typically prepared via palladium-catalyzed Sonogashira-Hagihara alkynylation reactions. researchgate.net For example, 3-iodo-5-isopropyl-2H-cyclohepta(b)furan-2-one can be coupled with various ethynylarenes to produce a range of ethynylated products. researchgate.net

These analogues are valuable synthons for further chemical transformations. They readily react with tetracyanoethylene (B109619) (TCNE) in a formal [2+2] cycloaddition, which is followed by a ring-opening reaction to yield 1,1,4,4-tetracyanobutadienyl (TCBD) chromophores in excellent yields. researchgate.net They also undergo [2+2] cycloaddition reactions with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), affording DDQ-adducts whose electronic properties have been studied by UV/Vis spectroscopy. researchgate.netcrossref.org The redox behavior of these novel compounds has been examined using cyclic voltammetry. researchgate.net

Development of Cyanovinyl-Substituted 2H-Cyclohepta(b)furan-2-ones

Cyanovinyl-substituted 2H-cyclohepta(b)furan-2-ones are another class of derivatives with interesting electronic properties. Their synthesis can be achieved through several established organic reactions, including the Wittig reaction, Knoevenagel condensation, and electrophilic substitution. researchgate.net These compounds exhibit significant intramolecular charge-transfer (ICT) interactions between the electron-donating this compound ring and the electron-accepting cyanovinyl moiety. researchgate.net

The ICT characteristics have been investigated using UV/Vis spectroscopy and supported by theoretical calculations. researchgate.net Furthermore, the redox behavior of these derivatives has been explored through cyclic voltammetry and differential pulse voltammetry, revealing significant color changes under electrochemical reduction conditions. researchgate.net

Incorporation into Extended π-Conjugated Systems

2H-Cyclohepta(b)furan-2-ones are valuable precursors for the synthesis of azulene derivatives, which are non-benzenoid aromatic hydrocarbons with extended π-conjugated systems. mdpi.comnih.gov The [8+2] cycloaddition reaction is a key strategy for this transformation. mdpi.com Specifically, the reaction of 2H-cyclohepta(b)furan-2-ones with electron-rich olefins, such as enamines, provides an efficient route to construct the azulene core. mdpi.comnih.gov

This cycloaddition initially forms a strained intermediate, which then undergoes decarboxylation to yield an aminohydroazulene intermediate. mdpi.com This powerful method allows for the preparation of a wide variety of π-expanded azulene derivatives, including indenoazulenes, by carefully choosing the enamine reactant. mdpi.com The properties of these resulting extended π-electron systems are then elucidated. mdpi.comclockss.org

Natural Product-Inspired Analogues and Derivatives

The this compound scaffold is a valuable starting material in the total synthesis of natural products. researchgate.net Its unique structure and reactivity allow it to be transformed into more complex molecules that mimic or are identical to compounds found in nature. researchgate.net The conversion of CHF derivatives into azulene-based structures is particularly significant, as the azulene core is a substructure in various naturally occurring compounds and pharmaceutically active molecules. nih.govdntb.gov.ua For example, the reaction of 2H-cyclohepta(b)furan-2-ones with furan (B31954) derivatives can produce azulene derivatives with carbonyl substituents, which are versatile intermediates for further synthesis. mdpi.com This highlights the utility of CHF in biology-oriented synthesis, where natural product structures inspire the design of new bioactive compounds.

Advanced Characterization Techniques and Spectroscopic Analysis of 2h Cyclohepta B Furan 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2H-Cyclohepta(b)furan-2-one systems. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships within the molecule.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy is fundamental for identifying the various proton environments in this compound. The chemical shift (δ) of each proton signal indicates its electronic environment, while the coupling constants (J) reveal information about adjacent protons.

For the parent compound, this compound, the protons on the seven-membered ring exhibit characteristic signals in the aromatic region of the spectrum. A detailed analysis of a derivative, 3-phenyl-2H-cyclohepta[b]furan-2-one, provides insight into the typical chemical shifts. clockss.org The protons of the seven-membered ring (H-4 to H-8) typically appear as a complex series of multiplets due to spin-spin coupling. clockss.org

¹H NMR Data for 3-phenyl-2H-cyclohepta[b]furan-2-one

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.29 | dd | 11.2, 1.1 |

| H-5 | 7.03 | ddd | 11.2, 8.6, 0.7 |

| H-6 | 6.81 | ddt | 10.8, 8.6, 1.3 |

| H-7 | 6.99 | ddd | 10.8, 9.1, 0.7 |

This table presents data for a derivative to illustrate typical proton environments.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete map of the carbon framework.

In this compound derivatives, the carbonyl carbon of the lactone ring (C-2) is typically observed at a significant downfield chemical shift. The carbons of the seven-membered ring and the furan (B31954) ring also show characteristic resonances. For instance, in 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, the carbon signals are well-resolved and can be assigned to their respective positions in the fused ring system.

Representative ¹³C NMR Chemical Shifts for a this compound Derivative

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Carbonyl) | 160-170 |

| C-3 | 110-120 |

| C-3a | 145-155 |

| C-4 to C-8 | 120-140 |

This table shows representative chemical shift ranges for carbons in this class of compounds.

Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Determination

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are crucial for establishing the connectivity between atoms. A COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

In the analysis of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, COSY experiments are used to confirm the assignment of proton signals. researchgate.net The cross-peaks in the COSY spectrum reveal the coupling network within the seven-membered ring, allowing for unambiguous assignment of the H-4, H-5, H-6, H-7, and H-8 protons by tracing their sequential connectivity. This is particularly valuable in cases where the one-dimensional ¹H NMR spectrum shows overlapping multiplets. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation of related 3(2H)-furanones often involves characteristic losses, such as the expulsion of carbon monoxide (CO), which is a common fragmentation pathway for lactones. imreblank.ch The fragmentation pattern provides a fingerprint that can help to confirm the structure of the heterocyclic ring system.

Plausible Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| 158 | [M]⁺ (Molecular Ion) |

| 130 | [M - CO]⁺ |

| 102 | [M - 2CO]⁺ or [C₈H₆]⁺ |

This table illustrates plausible fragmentation pathways for the parent compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This technique is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. For newly synthesized 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, HRMS is used to confirm that the experimentally measured mass corresponds to the calculated exact mass of the target molecule, thereby verifying its elemental composition. researchgate.net

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. In the characterization of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, ESI was used as the ionization method for HRMS analysis, successfully generating the expected molecular ion peaks and confirming their structures. researchgate.net This technique is particularly valuable for analyzing derivatives that might be prone to degradation under more energetic ionization methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic properties of this compound and its derivatives. This method provides insights into the electronic transitions within the molecule, particularly the intramolecular charge transfer (ICT) interactions and π-π* transitions that characterize its conjugated system.

Characterization of Intramolecular Charge Transfer (ICT) Interactions

The electronic structure of this compound systems, featuring an electron-rich cycloheptatriene (B165957) ring fused to an electron-accepting furanone moiety, creates a foundation for significant intramolecular charge transfer (ICT) interactions. These interactions are particularly pronounced in derivatives where strong electron-donating or electron-withdrawing groups are introduced into the conjugated framework.

Research on cyanovinyl-substituted 2H-cyclohepta[b]furan-2-ones has demonstrated the presence of strong ICT interactions. researchgate.net In these systems, the 2H-cyclohepta[b]furan-2-one ring acts as the donor component, while the cyanovinyl group serves as the acceptor. This donor-acceptor architecture facilitates the transfer of electron density from the fused ring system to the substituent upon photoexcitation. The charge-transfer character of the excited state is often associated with an observed emission in the purple region (380–440 nm). researchgate.net The investigation of these ICT processes is crucial for understanding the nonlinear optical properties and for the design of novel materials for optoelectronic applications.

The magnitude of the ICT is influenced by the nature of the substituents and the solvent polarity. The inherent dipole moment of the parent molecule, which is considerable, suggests a significant charge separation even in the ground state, a feature that is amplified in the excited state. clockss.org

Analysis of π-π Transitions and Absorption Band Shifts*

The UV-Vis spectra of this compound derivatives are dominated by intense absorption bands corresponding to π-π* electronic transitions within the extended π-conjugated system. researchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

The parent compound and its derivatives typically exhibit strong absorption in the UV region, with bands appearing in the 300–350 nm range. researchgate.net Specific derivatives, such as 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, show multiple absorption maxima. For instance, one such derivative displays peaks at λmax = 258 nm, 293 nm, and a broad, lower-energy band at 424 nm in dichloromethane. researchgate.net Another study assigns peaks at 373 nm and 387 nm specifically to π→π* transitions. clockss.org

The position and intensity of these absorption bands are highly sensitive to the substitution pattern on the molecular scaffold. The introduction of aryl groups at the 3- and 8-positions, for example, can significantly alter the electronic properties and shift the absorption maxima. researchgate.net This phenomenon, known as a bathochromic (red) or hypsochromic (blue) shift, is dependent on whether the substituent is electron-donating or electron-withdrawing, which respectively decreases or increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Compound Derivative | Solvent | Absorption Maxima (λmax, nm) | Transition Assignment |

|---|---|---|---|

| General Cyclohepta[b]furan Derivatives | Not Specified | 300-350 | π-π |

| 3,8-Diaryl Derivative | CH2Cl2 | 258, 293, 424 | π-π |

| Unsubstituted 2H-Cyclohepta[b]furan-2-one | MeOH | 373, 387 | π-π |

| Unsubstituted 2H-Cyclohepta[b]furan-2-one | MeOH | 427, 453, 488 | n-π |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups and characterizing the bonding framework of this compound systems. By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy provides a unique "fingerprint" of the molecule. msu.edu

Molecular vibrations include stretching (changes in bond length) and bending (changes in bond angle). tanta.edu.egpressbooks.pub For a vibration to be IR active, it must cause a change in the molecule's dipole moment. libretexts.org The most prominent and diagnostically useful feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. Due to the high polarity of the C=O bond, this absorption is typically strong and sharp. For the parent compound, the most intense band for the carbonyl group appears at a relatively high frequency of 1748 cm⁻¹. clockss.org This frequency is characteristic of a five-membered lactone (cyclic ester) ring that is part of a conjugated system.

Other significant vibrational modes for this molecule include:

C=C Stretching: Absorptions arising from the carbon-carbon double bonds within the seven-membered ring and the furanone ring. These typically appear in the 1650-1500 cm⁻¹ region.

C-O Stretching: Vibrations from the C-O single bonds of the lactone group, which are usually found in the 1300-1000 cm⁻¹ range.

C-H Stretching and Bending: Vibrations associated with the C-H bonds on the aromatic-like seven-membered ring.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm-1) | Observed Frequency (cm-1) |

|---|---|---|---|

| Stretching | Carbonyl (C=O) | 1800-1740 | 1748 |

| Stretching | Alkene (C=C) | 1650-1500 | Not Specified |

| Stretching | Ester (C-O) | 1300-1000 | Not Specified |

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in elucidating the structural characteristics of this compound derivatives, which is essential for understanding their chemical reactivity and physical properties. researchgate.netmdpi.com

Single-crystal X-ray diffraction studies have confirmed the planar nature of the fused ring system in several derivatives. researchgate.net The analysis of the crystal structure provides a detailed picture of the bond localization within the seven-membered ring. It has been observed that there is a clear pattern of alternating longer and shorter carbon-carbon bonds. clockss.org

This bond length alternation is a crucial finding, as it indicates that the π-electron system is not fully delocalized as in a truly aromatic system like benzene (B151609). Instead, the structure favors the conventional representation with distinct single and double bonds. This observation helps explain the molecule's reactivity, including its propensity to undergo nucleophilic attack at specific positions. The structural data from X-ray analysis corroborates other experimental findings, such as the large dipole moment of the molecule, by providing a concrete model of its ground-state electron distribution. clockss.org

| Structural Parameter | Observed Value (Å) | Interpretation |

|---|---|---|

| Mean Longer C-C Bond Length | 1.409 | Indicates partial single-bond character |

| Mean Shorter C-C Bond Length | 1.357 | Indicates partial double-bond character |

Computational Chemistry and Theoretical Investigations of 2h Cyclohepta B Furan 2 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2H-Cyclohepta(b)furan-2-one. These calculations provide a detailed picture of the molecule's electronic landscape and energy, which are crucial for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Calculations for HOMO and LUMO Energy Levels

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. chalcogen.ronih.govscirp.orgsemanticscholar.orgmdpi.com A key aspect of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govsemanticscholar.org A smaller HOMO-LUMO gap generally implies higher reactivity. semanticscholar.org

| Computational Parameter | Significance in this compound Analysis |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the compound. |

Semi-Empirical Methods (e.g., MNDO, AM1) for Reaction Pathways

Semi-empirical methods, such as Modified Neglect of Diatomic Overlap (MNDO) and Austin Model 1 (AM1), offer a computationally less intensive alternative to ab initio methods for exploring reaction pathways. These methods have been instrumental in understanding the reactivity of this compound, particularly in pericyclic reactions.

For instance, MNDO calculations have been successfully employed to rationalize the periselectivity of cycloaddition reactions involving this compound. researchgate.net In its reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD), a mixture of [4+2] and [8+2] cycloadducts is observed, and MNDO calculations help to explain the preference for these pathways. researchgate.net These theoretical approaches allow for the mapping of potential energy surfaces and the identification of transition states, providing valuable insights into the mechanisms of complex reactions.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling plays a pivotal role in elucidating the detailed mechanisms of chemical reactions involving this compound. A significant area of investigation has been its participation in cycloaddition reactions, particularly [8+2] cycloadditions, which are a key step in the synthesis of azulene (B44059) derivatives. nih.govresearchgate.netumsl.edu

Theoretical studies, often employing DFT, can map out the entire reaction pathway, identifying intermediates and transition states. rsc.org For example, in the [8+2] cycloaddition with enamines or enol ethers, computational models can confirm the concerted or stepwise nature of the reaction, calculate activation barriers, and explain the observed regioselectivity and stereoselectivity. nih.gov These models can also predict how the electronic nature of substituents on the this compound ring or the dienophile influences the reaction rate and outcome. By analyzing the geometries of the transition states, researchers can gain a deeper understanding of the factors controlling the reaction. smu.edu

Theoretical Prediction and Analysis of Spectroscopic Properties

Computational methods are invaluable for the prediction and interpretation of the spectroscopic properties of this compound. Theoretical calculations can provide simulated spectra that closely match experimental data, aiding in the structural characterization of new compounds.

The UV-Vis absorption spectra of this compound and its derivatives are often characterized by intramolecular charge-transfer (ICT) bands. researchgate.net Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. researchgate.net These calculations help to assign the observed absorption bands to specific electronic transitions within the molecule.

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) spectra through computational means is a powerful tool for structure elucidation. github.iolibretexts.orgnmrdb.org By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the chemical shifts of 1H and 13C NMR spectra. nih.gov Comparing these predicted spectra with experimental data can help to confirm the proposed structure of a reaction product or to distinguish between different isomers.

| Spectroscopic Technique | Computational Method | Predicted Properties |

|---|---|---|

| UV-Vis Spectroscopy | TD-DFT | Absorption maxima (λmax), oscillator strengths |

| NMR Spectroscopy | DFT (GIAO, etc.) | 1H and 13C chemical shifts, coupling constants |

Studies on Intramolecular Charge-Transfer Characteristics through Computational Methods

Many derivatives of this compound exhibit interesting photophysical properties arising from intramolecular charge-transfer (ICT). researchgate.net This phenomenon involves the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. Computational studies are essential for understanding the nature and extent of this charge transfer.

Theoretical calculations, often in conjunction with experimental techniques like UV/Vis spectroscopy, are used to investigate ICT interactions in derivatives of this compound. researchgate.netnih.gov By analyzing the changes in the electronic distribution between the ground and excited states, computational models can quantify the degree of charge transfer. elsevierpure.comunige.ch Furthermore, these calculations can help to design new molecules with tailored ICT properties for applications in materials science, such as in the development of novel dyes and sensors. The introduction of various donor and acceptor moieties to the this compound core allows for the fine-tuning of its electronic and optical properties, a process that can be efficiently guided by computational predictions. researchgate.net

Molecular Dynamics Simulations (Potential Area of Research)

While quantum chemical calculations provide detailed information about the static properties of molecules, molecular dynamics (MD) simulations offer a means to study their dynamic behavior over time. To date, the application of MD simulations to this compound appears to be a nascent area of research.

MD simulations could provide valuable insights into several aspects of the chemistry of this compound. For example, simulations could be used to study the conformational flexibility of substituted derivatives, which can influence their reactivity and spectroscopic properties. In the context of reaction mechanisms, MD simulations could be employed to explore the dynamic trajectories of reacting molecules, providing a more complete picture of the reaction process than static calculations of the potential energy surface alone. Furthermore, MD simulations could be used to investigate the interactions of this compound with solvent molecules, which can have a significant impact on its behavior in solution. As computational resources continue to grow, it is anticipated that MD simulations will become an increasingly important tool in the study of this and other complex organic molecules.

Electrochemical Properties and Redox Behavior of 2h Cyclohepta B Furan 2 One Systems

Voltammetric Studies: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

The redox behavior of 2H-cyclohepta(b)furan-2-one systems and their derivatives has been extensively investigated using voltammetric techniques. researchgate.netresearchgate.netelsevierpure.com Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are the primary methods employed to evaluate the redox properties of these compounds. researchgate.netresearchgate.netresearchgate.net These studies are crucial for understanding the intramolecular charge-transfer interactions within these molecules, particularly in derivatives featuring acceptor moieties like dicyanoquinodimethane (DCNQ) or tetracyanobutadienyl (TCBD). researchgate.netnih.govrsc.orgresearchgate.net

Researchers have utilized CV and DPV to scrutinize the multistep electrochemical reduction properties of various novel derivatives. researchgate.netnih.govrsc.org For instance, the introduction of aryl groups at the 3- and 8-positions of the 2H-cyclohepta[b]furan-2-one core has been shown to significantly influence the electronic and, consequently, the electrochemical characteristics of the resulting compounds. researchgate.netresearchgate.net The electrochemical analysis of these systems reveals distinct oxidation and reduction processes, which are fundamental to their behavior. researchgate.net Voltammetry experiments have also been key in evaluating the properties of more complex systems, such as benz[a]azulene (B15497227) derivatives synthesized from 2H-cyclohepta[b]furan-2-ones. acs.org

Analysis of Redox Potentials and Irreversible Processes

The analysis of redox potentials in this compound derivatives reveals important information about their electronic structure. For example, the reduction potential of a tropylium (B1234903) ion derivative substituted with a 2-oxo-2H-cyclohepta[b]furan-2-one analogue was measured by cyclic voltammetry. rsc.org A good linear correlation has been observed between the pKR+ values and the reduction potentials for a series of these cations. rsc.org

Many of the redox processes observed in these systems are irreversible. For instance, the reduction wave for one derivative was found to be irreversible at –0.27 V, suggesting that the resulting radical species likely dimerizes during the CV measurement. clockss.org The stability of the generated radical ions is a critical factor determining the reversibility of the redox steps. The electrochemical reduction often proceeds in multiple steps, depending on the molecular structure, particularly the number and nature of acceptor units attached to the core ring system. nih.govrsc.org

Below is a data table summarizing the reduction potentials for selected heteroazulene-substituted tropylium ions, which include analogues of the this compound system.

| Compound | First Reduction Potential (Ered1 vs Ag/AgCl) | pKR+ |

| 9a | -0.27 V | 3.2 |

| 9b | -0.36 V | 4.3 |

| 9c | -0.40 V | 4.9 |

| 9d | -0.42 V | 5.7 |

| Data sourced from studies on heteroazulene-substituted tropylium ions, where 9a is the 2-oxo-2H-cyclohepta[b]furan-2-yltropylium ion analogue. rsc.org |

Correlation of Electrochemical Properties with Molecular Structure and Substituent Effects

A strong correlation exists between the molecular structure of this compound derivatives and their electrochemical properties. The introduction of substituents at various positions on the fused ring system allows for the systematic tuning of redox potentials.

Key findings include:

Aryl Substituents: The introduction of aryl groups at both the 3- and 8-positions significantly influences the electronic properties and results in distinct electrochemical characteristics. researchgate.netresearchgate.net

Acceptor Moieties: The number of acceptor units, such as DCNQ or TCBD, in the molecule directly affects the multistep electrochemical reduction properties. researchgate.netnih.govrsc.org

Heteroatom Variation: The stability of related tropylium ion derivatives, as measured by reduction potentials, was found to be in the order of oxygen < sulfur < N-methyl < N-phenyl substitution in the heteroazulene ring, demonstrating a clear heteroatom effect. rsc.org

These substituent effects are critical for designing molecules with specific redox behaviors for applications in electronic materials.

Electrochromic Behavior and Reversible/Irreversible Color Changes

A noteworthy characteristic of many this compound derivatives is their electrochromic behavior. Significant and often dramatic color changes are observed under electrochemical reduction conditions. researchgate.netnih.govrsc.orgresearchgate.net This phenomenon is directly linked to the alteration of the electronic structure of the molecule upon accepting electrons.

For example, novel DCNQ and TCBD derivatives of this compound show significant color changes that can be monitored by visible spectroscopy during electrochemical reduction. researchgate.netnih.govrsc.org Similarly, cyanovinyl-substituted derivatives also exhibit this property. researchgate.net In some cases, such as with certain benz[a]azulene derivatives possessing electron-withdrawing groups, good reversibility in the spectral changes can be achieved under electrochemical redox conditions, which is a desirable trait for electrochromic device applications. acs.org

Stability of Cationic and Anionic Species under Redox Conditions

The stability of the radical anions and cations generated during redox processes is a crucial aspect of the electrochemistry of this compound systems. The stability of these species often dictates whether a redox process is reversible or irreversible.

Studies on related systems have provided insights into this area. For instance, the stability of heteroazulene-substituted tropylium cations, including a 2-oxo-2H-cyclohepta[b]furan-2-yltropylium ion analogue, was systematically evaluated using pKR+ values and reduction potentials. rsc.org The stability of these cations was found to increase with the electron-donating ability of the heteroazulene substituent. rsc.org

Conversely, some radical anion species are unstable and prone to subsequent chemical reactions, such as dimerization. clockss.org This instability leads to irreversibility in the cyclic voltammograms. Understanding and controlling the stability of these charged intermediates is essential for the development of functional materials based on the this compound scaffold.

Applications of 2h Cyclohepta B Furan 2 One As a Synthetic Scaffold

Role in Azulene (B44059) Chemistry and Synthesis

2H-Cyclohepta(b)furan-2-one and its derivatives are well-established as valuable precursors for the synthesis of azulenes. mdpi.comdntb.gov.uanih.gov The reactivity of the cycloheptatriene (B165957) moiety in the molecule allows it to act as an 8π component in cycloaddition reactions, providing a direct and efficient route to the characteristic 7/5-fused ring system of azulene.

The primary route to azulene synthesis from 2H-cyclohepta(b)furan-2-ones involves an [8+2] cycloaddition reaction. mdpi.com This reaction is highly versatile, accommodating a range of 2π components, which allows for the introduction of diverse functionalities into the resulting azulene core. Two main classes of reactants have proven particularly effective:

Electron-Rich Olefins: Reagents such as enol ethers and acetals react with 2H-cyclohepta(b)furan-2-ones at high temperatures (160–190 °C) to yield multiply functionalized azulenes. mdpi.com The reaction proceeds via an initial [8+2] cycloaddition, forming a strained intermediate which then undergoes decarboxylation and subsequent elimination of an alcohol to afford the aromatic azulene derivative. mdpi.com

Enamines: The most frequently utilized method for azulene synthesis from 2H-cyclohepta(b)furan-2-ones is the Yasunami-Takase method, which employs enamines as the 2π component. mdpi.com This reaction is highly efficient and proceeds through a similar [8+2] cycloaddition/decarboxylation sequence to generate aminohydroazulene intermediates, which then aromatize. This method's versatility allows for the synthesis of the parent azulene as well as derivatives with various substituents. mdpi.com For instance, the reaction of the parent this compound with acetaldehyde (B116499) in the presence of diethylamine (B46881) yields azulene itself in 60% yield. mdpi.com

The following table summarizes the synthesis of various azulene derivatives from this compound precursors, highlighting the versatility of this synthetic scaffold.

| This compound Derivative | Reactant (2π Component) | Resulting Azulene Derivative | Yield (%) |

| Unsubstituted | Enol ether | Substituted Azulene | Moderate to Excellent |

| Unsubstituted | Acetaldehyde/Diethylamine | Parent Azulene | 60 |

| 3-Methoxycarbonyl | Acetaldehyde/Diethylamine | 1-Methoxycarbonylazulene | 85 |

| Unsubstituted | Enamine from 2-butanone | 1,2-Dimethylazulene | - |

The synthetic utility of this compound extends beyond simple azulenes to the construction of more complex, multiply functionalized, and π-expanded systems. mdpi.com These larger, conjugated molecules are of significant interest for their unique electronic and optical properties.

The [8+2] cycloaddition with enamines is particularly powerful for building π-expanded azulene derivatives. mdpi.com By choosing appropriate cyclic or polycyclic enamines, researchers can fuse additional rings onto the azulene core. For example, the reaction with enamines derived from indanones leads to the formation of indenoazulenes. mdpi.com Similarly, reacting this compound with enamines prepared from naphthalenone precursors has been used to synthesize naphth[2,1-a]- and naphth[2,3-a]azulenes. mdpi.com This strategy provides a modular approach to complex polycyclic aromatic hydrocarbons containing an azulene moiety.

Building Block for Complex Organic Architectures

The utility of this compound is not limited to azulene synthesis. Its inherent reactivity has been harnessed to construct other complex organic molecules, including natural products and novel chromophoric systems.

Research has demonstrated that 2H-cyclohepta(b)furan-2-ones can serve as starting materials for the total synthesis of natural products. researchgate.net While the specific synthesis of Lettucenin A from this precursor is not detailed in the available literature, the principle of using this scaffold to build complex, naturally occurring molecules has been established by chemists such as Ando et al. researchgate.net The ability to pre-functionalize the this compound ring system and its subsequent transformation into larger structures makes it an attractive starting point for synthetic campaigns targeting intricate molecular targets.

The electron-rich nature of the this compound ring system and its derivatives makes it a valuable component in the design of novel chromophores with interesting photophysical properties. researchgate.netclockss.org These chromophores often feature significant intramolecular charge-transfer (ICT) interactions, which are crucial for applications in nonlinear optics and as functional dyes.

A notable example is the synthesis of dicyanoquinodimethane (DCNQ) chromophores. Arylethynyl-substituted 2H-cyclohepta(b)furan-2-ones react with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) in what is formally a [2+2] cycloaddition, followed by ring-opening. researchgate.net This reaction efficiently appends the powerful DCNQ electron-acceptor moiety to the donor-like this compound core, creating a potent push-pull chromophore. researchgate.net The electronic properties of these novel systems have been investigated by UV/Vis spectroscopy and theoretical calculations. researchgate.net

The table below showcases examples of complex structures synthesized from this compound.

| Precursor | Reactant(s) | Resulting Complex Architecture |

| Arylethynyl-2H-cyclohepta(b)furan-2-one | 7,7,8,8-tetracyanoquinodimethane (TCNQ) | Dicyanoquinodimethane (DCNQ) Chromophore Adduct |

| This compound | Enamine from Indanone | Indenoazulene |

| This compound | Enamine from Naphthalenone precursor | Naphthoazulene |

Advanced Functional Materials Research

The derivatives synthesized from this compound, particularly the azulene-containing compounds, are central to research in advanced functional materials. dntb.gov.ua The unique electronic structure of azulene—a non-alternant hydrocarbon with a significant dipole moment—imparts interesting optical and electronic properties to materials that incorporate it.

Azulene-based compounds are actively being investigated for a variety of applications in materials science. researchgate.net The incorporation of azulene moieties into polycyclic aromatic hydrocarbons and heterocyclic systems is being explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Furthermore, the development of azulene-fused polycyclic compounds has led to electrochromic materials, which can reversibly change color upon electrochemical oxidation or reduction. bohrium.com The ability to tune the electronic properties by synthesizing functionalized and π-extended azulenes from this compound precursors is key to developing these next-generation organic electronic materials. bohrium.com

Development of Organic Materials with Tunable Electronic Properties